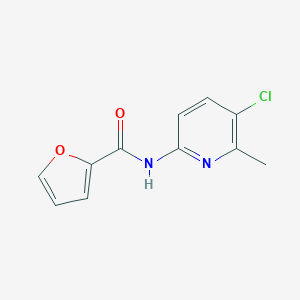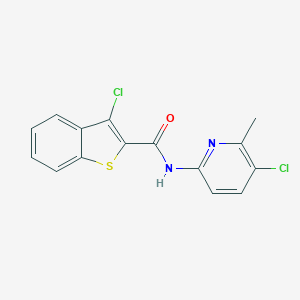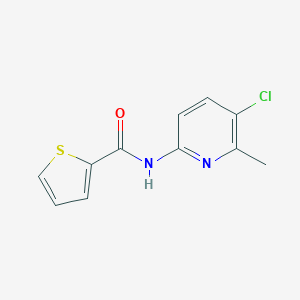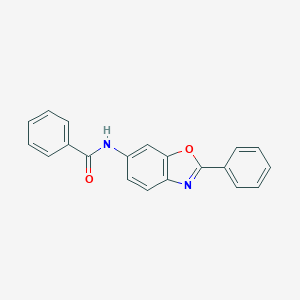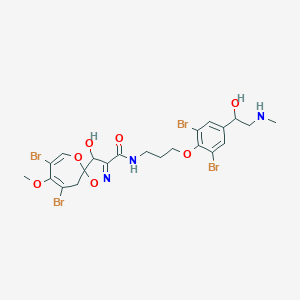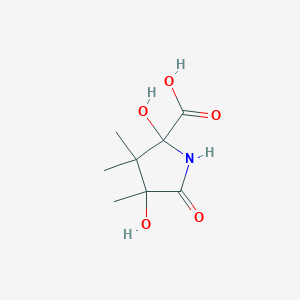
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid, also known as homocarnosine, is a dipeptide composed of two amino acids, histidine and beta-alanine. It is found in high concentrations in the brain and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide is not fully understood, but it is thought to exert its effects through its antioxidant properties and its ability to modulate cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide may have a number of biochemical and physiological effects. It has been shown to improve cognitive function and may have neuroprotective effects in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide in lab experiments is its high concentration in the brain, which allows for easy access to the compound for research purposes. However, one limitation is that it may be difficult to obtain pure 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide for use in experiments, as it is often found in combination with other compounds in biological samples.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide and its potential therapeutic applications.
Synthesemethoden
Homocarnosine can be synthesized through the condensation of histidine and beta-alanine using chemical or enzymatic methods. One commonly used method involves the use of carnosine synthase, an enzyme that catalyzes the formation of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide from its constituent amino acids.
Wissenschaftliche Forschungsanwendungen
Homocarnosine has been studied for its potential therapeutic applications in various neurological and metabolic disorders. It has been shown to have antioxidant properties and may play a role in protecting against oxidative stress-induced damage in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
CAS-Nummer |
143785-44-8 |
|---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2,4-dihydroxy-3,3,4-trimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-6(2)7(3,13)4(10)9-8(6,14)5(11)12/h13-14H,1-3H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
IZJMYWFXWVNTSR-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
Kanonische SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
Synonyme |
2,4-DFTPG 2,4-dihydroxy-3,3,4-trimethylpyroglutamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)


